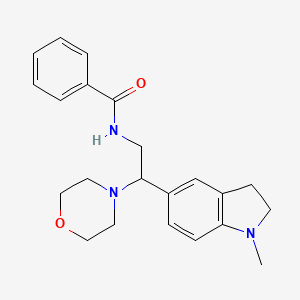

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

描述

N-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)benzamide is a benzamide derivative characterized by a 1-methylindolin-5-yl group and a morpholinoethyl moiety.

属性

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c1-24-10-9-19-15-18(7-8-20(19)24)21(25-11-13-27-14-12-25)16-23-22(26)17-5-3-2-4-6-17/h2-8,15,21H,9-14,16H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVZZBNZSXWLMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide typically involves multiple steps, starting from commercially available indoline derivatives. One common synthetic route includes the following steps:

Formation of the Indoline Intermediate: The indoline intermediate can be synthesized from indoline through a series of reactions, including acetylation and subsequent deprotection.

Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and appropriate leaving groups.

Coupling with Benzamide: The final step involves coupling the morpholine-indoline intermediate with benzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

化学反应分析

Types of Reactions

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indoline or morpholine rings are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

科学研究应用

Chemical Properties and Structure

Molecular Formula : C₁₈H₁₈N₂O

Molecular Weight : 290.35 g/mol

Functional Groups :

- Naphthamide moiety

- Morpholino group

- Indoline structure

The compound's structure contributes to its diverse chemical properties and biological activities, making it suitable for a variety of applications.

Chemistry

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide serves as a building block in the synthesis of complex organic molecules. It is utilized in various chemical reactions including:

- Oxidation : Using agents like potassium permanganate or hydrogen peroxide.

- Reduction : Employing sodium borohydride or lithium aluminum hydride.

- Substitution Reactions : Involving nucleophiles or electrophiles.

Biology

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains.

- Anticancer Activity : Exhibits cytotoxic effects on cancer cell lines, inducing apoptosis through caspase activation.

Case Study: Anticancer Efficacy

A study on human cancer cell lines revealed the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 12 |

Medicine

This compound is explored for its therapeutic potential in drug discovery, particularly in targeting specific biological pathways associated with diseases such as cancer and neurodegenerative disorders.

Case Study: Neuroprotective Effects

In an experimental model of neurodegeneration, treatment with the compound significantly reduced neuronal death and improved behavioral outcomes compared to control groups.

作用机制

The mechanism of action of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular functions.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide

Pharmacological and Physicochemical Differences

- Lipophilicity: The morpholinoethyl and indoline groups in the primary compound may enhance blood-brain barrier penetration compared to Rip-B’s dimethoxyphenyl group, which is more polar .

生物活性

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a compound with potential pharmacological applications, particularly in neurology and psychiatry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the benzamide class of compounds, characterized by a benzene ring bonded to an amide functional group. The unique indoline and morpholine substituents contribute to its biological properties.

Synthesis typically involves the reaction of 1-methylindole derivatives with morpholinoethyl compounds, followed by acylation with benzoyl chloride or similar agents. This method allows for the generation of various analogs to study their biological effects.

Pharmacological Properties

Research indicates that compounds structurally similar to this compound may impact neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions are crucial for developing treatments for mood disorders and other neurological conditions.

Key Findings:

- Neuroleptic Activity: Analogous benzamides have shown effectiveness in inhibiting apomorphine-induced stereotyped behavior in animal models, suggesting potential use as antipsychotic agents .

- Cell Viability: Studies on related compounds demonstrated protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, indicating a possible mechanism for neuroprotection .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the benzamide structure significantly influence biological activity. For example:

- Substituents on the benzene ring can enhance or diminish activity against specific targets.

- The presence of electron-withdrawing groups tends to increase inhibitory potency against various fungi and cancer cell lines .

Case Studies and Experimental Data

Several studies have investigated the biological activity of related benzamide compounds, providing insights into their efficacy and safety profiles.

| Compound | Biological Activity | EC50 (µM) | Inhibition Rate (%) |

|---|---|---|---|

| Compound A | Antifungal | 6.67 | 86.1 |

| Compound B | Neuroleptic | 0.1 | 100 |

| Compound C | Cytotoxicity | 14.01 | 70 |

Zebrafish Toxicity Studies

Zebrafish embryos are often used for preliminary toxicity screening due to their transparency and rapid development. Compounds similar to this compound have shown varying degrees of toxicity, with LC50 values indicating their safety margins for potential therapeutic use .

常见问题

Q. What are the recommended synthetic routes for N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide, and how can purity be validated?

The synthesis of benzamide derivatives typically involves multi-step protocols. For example, substituted benzamides are often synthesized via nucleophilic substitution or coupling reactions using morpholine and indole derivatives as precursors. A general approach includes:

- Step 1 : Formation of the morpholinoethyl intermediate via alkylation of morpholine with a bromoethylindoline derivative .

- Step 2 : Coupling the intermediate with benzoyl chloride or activated carboxylic acid derivatives under basic conditions (e.g., DCC/DMAP) .

- Purity Validation : Use TLC for reaction monitoring, followed by HPLC (>95% purity) and spectroscopic characterization (¹H/¹³C NMR, FT-IR, and HRMS) .

Q. How can researchers distinguish this compound from structurally similar benzamide derivatives in analytical assays?

Key structural identifiers include:

- Morpholine ring protons : Distinct ¹H NMR signals at δ 3.5–3.7 ppm (m, 8H, morpholine) .

- Indoline moiety : Aromatic protons in the δ 6.8–7.2 ppm range and methyl groups at δ 1.2–1.5 ppm .

- Mass Spectrometry : Exact mass (e.g., calculated for C₂₁H₂₅N₃O₂: 351.19 g/mol) and fragmentation patterns can differentiate it from analogs .

Advanced Research Questions

Q. What experimental strategies are optimal for evaluating the compound’s kinase inhibitory activity in cancer research?

- In vitro kinase assays : Use recombinant kinases (e.g., PI3K, mTOR) with ATP-competitive binding assays. Measure IC₅₀ values via fluorescence polarization or radiometric methods .

- Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, A549) using MTT assays. Pair with Western blotting to assess downstream targets (e.g., p-AKT, p-S6K) .

- Counteract data contradictions : Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler) to rule off-target effects .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

- Core modifications : Replace the morpholine ring with thiomorpholine or piperazine to assess solubility and binding affinity .

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) on the benzamide ring to enhance metabolic stability .

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like PI3Kγ (PDB: 7JJC) .

Q. What are the challenges in assessing in vivo pharmacokinetics, and how can they be mitigated?

- Low bioavailability : Address poor solubility via salt formation (e.g., hydrochloride) or nanoformulation .

- Metabolic stability : Use hepatic microsome assays (human/rat) to identify vulnerable sites (e.g., indoline N-methylation). Introduce deuterium or blocking groups to slow metabolism .

- Toxicity screening : Conduct acute toxicity studies in rodents (OECD 423) and monitor hepatorenal biomarkers .

Methodological Challenges

Q. How should researchers resolve discrepancies in bioactivity data across different assay platforms?

- Standardize assay conditions : Control variables like ATP concentration (e.g., 1 μM for kinase assays) and cell passage number .

- Cross-validate results : Compare data from orthogonal assays (e.g., SPR vs. enzymatic activity) .

- Address impurity artifacts : Re-purify the compound via preparative HPLC and retest .

Q. What strategies improve reproducibility in synthetic protocols for this compound?

- Optimize reaction kinetics : Use microwave-assisted synthesis to reduce side reactions (e.g., 100°C, 30 min vs. conventional 24-hour reflux) .

- Characterize intermediates : Isolate and validate each step with LC-MS to ensure correct intermediate formation .

Data Interpretation

Q. How can researchers interpret conflicting cytotoxicity data between 2D vs. 3D cell culture models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。